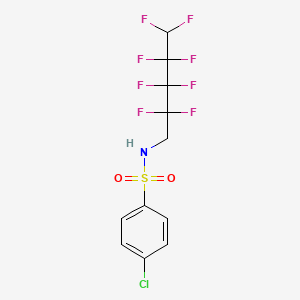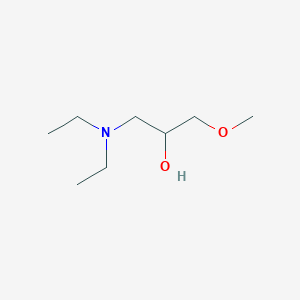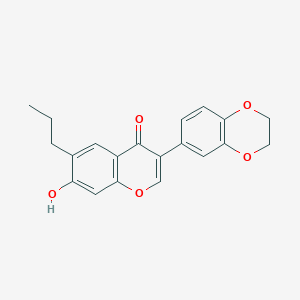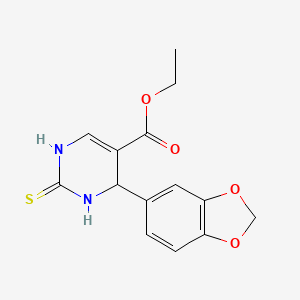
4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C11H8ClF8NO2S This compound is characterized by the presence of a chloro group, an octafluoropentyl chain, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride and 2,2,3,3,4,4,5,5-octafluoropentylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The nucleophilic amine attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfonamide moiety.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the compound into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学的研究の応用
4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide: This compound is unique due to its specific combination of functional groups.
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another compound with a similar structure but different functional groups and properties.
4-chloro-3,5-dimethylphenol: A related compound with different substituents on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chloro group, an octafluoropentyl chain, and a benzenesulfonamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
特性
分子式 |
C11H8ClF8NO2S |
|---|---|
分子量 |
405.69 g/mol |
IUPAC名 |
4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide |
InChI |
InChI=1S/C11H8ClF8NO2S/c12-6-1-3-7(4-2-6)24(22,23)21-5-9(15,16)11(19,20)10(17,18)8(13)14/h1-4,8,21H,5H2 |
InChIキー |
RDQUAELJFLZZPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC(C(C(C(F)F)(F)F)(F)F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide](/img/structure/B11992238.png)
![N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11992245.png)



![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992284.png)

![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate](/img/structure/B11992299.png)





